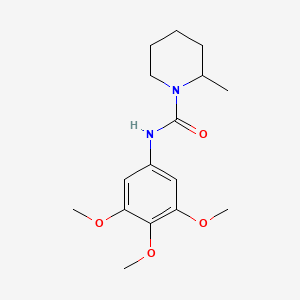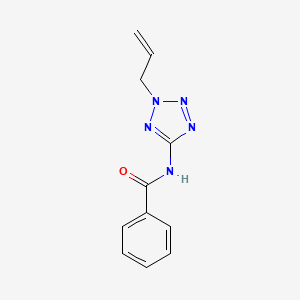![molecular formula C19H17FN2O3S B4438955 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4438955.png)
3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide
Descripción general
Descripción
3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide, also known as PFI-3, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the histone lysine methyltransferase SETD8, which plays a crucial role in epigenetic regulation.
Mecanismo De Acción
3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide binds to the active site of SETD8 and inhibits its enzymatic activity. SETD8 is responsible for the monomethylation of H4K20, which is a crucial step in the regulation of gene expression and DNA damage response. Inhibition of SETD8 by 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide leads to a reduction in H4K20me1 levels, which in turn affects the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to have potent anti-tumor effects in various cancer cell lines. It induces cellular senescence and apoptosis, which leads to the suppression of tumor growth and metastasis. 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin. In addition, 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide is a potent and specific inhibitor of SETD8, which makes it an ideal tool for studying the role of SETD8 in epigenetic regulation and cancer biology. Its high potency allows for the use of low concentrations, which minimizes the risk of off-target effects. However, 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide. One potential application is in the treatment of cancer, as 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has shown promising results in vitro. However, further studies are needed to determine its efficacy in vivo and its potential side effects. Another future direction is the study of SETD8 in other biological processes, such as DNA damage response and cellular differentiation. Finally, the development of more potent and specific inhibitors of SETD8 could lead to the discovery of new therapeutic targets for cancer and other diseases.
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied in scientific research, particularly in the field of epigenetics. It has been shown to inhibit the activity of SETD8, a histone lysine methyltransferase that specifically methylates histone H4 at lysine 20 (H4K20). This inhibition leads to a reduction in H4K20me1 levels, which has been linked to the suppression of tumor growth and metastasis in various cancer cell lines. 3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has also been shown to induce cellular senescence and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-25-19-10-9-17(13-18(19)20)26(23,24)22-15-7-5-14(6-8-15)12-16-4-2-3-11-21-16/h2-11,13,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDNYZHYRATSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438878.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)

![N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438917.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4438927.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4438935.png)
![N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438943.png)
![N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438944.png)


![7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438963.png)